H-Ala-Ala-Ala-Tyr-Ala-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

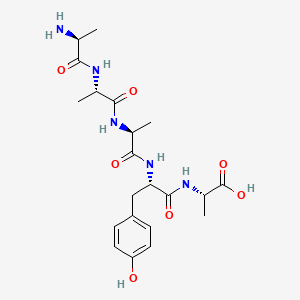

H-Ala-Ala-Ala-Tyr-Ala-OH is a peptide with the sequence AAY . It has a molecular formula of C15H21N3O5 and a molecular weight of 323.34 g/mol . The IUPAC name for this compound is (2S)-2-[[ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid .

Synthesis Analysis

An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The L-amino acid ligase from B. subtilis (Bs) was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr in one pot . In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP (6)) as the phosphate donor .Molecular Structure Analysis

The molecular structure of H-Ala-Ala-Ala-Tyr-Ala-OH can be represented by the InChI string: InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 . The canonical SMILES representation is: CC(C(=O)NC©C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of H-Ala-Ala-Ala-Tyr-Ala-OH include a molecular weight of 323.34 g/mol , a computed XLogP3 of -4 , a hydrogen bond donor count of 5 , a hydrogen bond acceptor count of 6 , a rotatable bond count of 7 , an exact mass of 323.14812078 g/mol , a monoisotopic mass of 323.14812078 g/mol , a topological polar surface area of 142 Ų , a heavy atom count of 23 , and a formal charge of 0 .科学研究应用

寡肽中脯氨酸顺反异构化:

- 研究: "寡肽中脯氨酸顺反异构化速率的核磁共振研究"探讨了线性寡肽和环状寡肽中 X-Pro 键的顺反相互转化的速率,包括那些含有酪氨酸残基的寡肽。它发现通过在 C 端脯氨酸上添加 Ala 来延长肽链可显著增加相互转化速率 (Grathwohl & Wüthrich, 1981).

构象依赖的氢原子抽象反应:

- 研究: "Gly 和 Ala 残基构象依赖的 ˙OH/H2O2 氢原子抽象反应环"研究了羟基自由基如何引发 Gly 和 Ala 等氨基酸残基的解折叠。这项研究可以提供对肽链中酪氨酸和 Ala 等氨基酸行为的见解 (Owen 等,2012).

氨基酸残基的核磁共振参数:

- 研究: "在线性四肽 H-Gly-Gly-X-L-Ala-OH 的水溶液中测量的常见氨基酸残基的 1H-nmr 参数"检查了常见氨基酸残基的核磁共振参数,为多肽链的构象研究提供了有价值的数据,这可能与研究 H-Ala-Ala-Ala-Tyr-Ala-OH 等肽有关 (Bundi & Wüthrich, 1979).

与金属的配位能力:

- 研究: "二肽丙氨酰苯丙氨酸 (H-Ala-Phe-OH)——质子化和与 Au(III) 的配位能力"研究了二肽与金属的配位能力。这可以提供对类似肽(包括那些含有酪氨酸和 Ala 的肽)如何与金属离子相互作用的见解 (Koleva 等,2007).

在免疫反应中的作用:

- 研究: "负责免疫反应遗传控制的抗原分子决定因素"讨论了特定氨基酸序列在免疫反应中的作用。这可以为 H-Ala-Ala-Ala-Tyr-Ala-OH 等肽的潜在生物学作用提供背景 (Schwartz 等,1976).

仿生催化支架:

- 研究: "酪氨酸介导的二维肽组装及其作为仿生催化支架的作用"探讨了酪氨酸在形成二维界面组装中的作用,突出了酪氨酸肽在催化应用中的潜力 (Jang 等,2014).

作用机制

Target of Action

It is known that this compound can be used for the synthesis of mutant peptides . The specific targets of these peptides would depend on their structure and function.

Mode of Action

It is known that the compound can be synthesized using l-amino acid ligase . This enzyme catalyzes the formation of a peptide bond between two amino acids, which is a crucial step in the synthesis of peptides. The compound’s interaction with its targets would depend on the specific peptides that it forms.

Biochemical Pathways

The compound H-Ala-Ala-Ala-Tyr-Ala-OH is involved in the synthesis of peptides. In one study, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) . The L-amino acid ligase from B. subtilis was selected and coupled with the PPK from Sulfurovum lithotrophicum for regenerating ATP to produce Ala-Tyr in one pot . This indicates that the compound may play a role in the ATP-dependent ligation of amino acids, a key process in protein synthesis.

Action Environment

The action of H-Ala-Ala-Ala-Tyr-Ala-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other molecules in the reaction mixture . Furthermore, the stability and efficacy of the resulting peptides can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-11(2)18(29)24-12(3)19(30)26-16(20(31)25-13(4)21(32)33)9-14-5-7-15(27)8-6-14/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZKTYLXSGYCMF-YTORKDELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane](/img/structure/B566261.png)